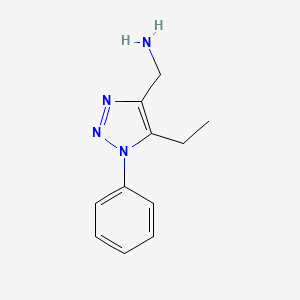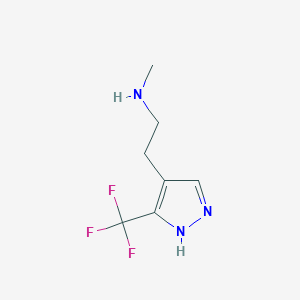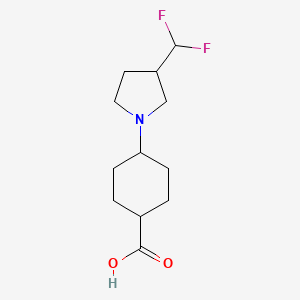
Acide 4-(3-(Difluorométhyl)pyrrolidin-1-yl)cyclohexane-1-carboxylique
Vue d'ensemble
Description
4-(3-(Difluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H19F2NO2 and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Difluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Difluoromethyl)pyrrolidin-1-yl)cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antifongiques
Le groupe difluorométhyl dans des composés comme l'acide 4-(3-(Difluorométhyl)pyrrolidin-1-yl)cyclohexane-1-carboxylique a démontré posséder des propriétés antifongiques significatives . Ces composés peuvent inhiber la croissance des champignons phytopathogènes, qui sont nuisibles aux cultures végétales. Ils ciblent la chaîne respiratoire mitochondriale, le complexe enzymatique II (succinate déshydrogénase, SDH), qui est crucial pour la production d'énergie dans les cellules fongiques .
Chimie médicinale
Le cycle pyrrolidine, un composant de ce composé, est largement utilisé en chimie médicinale en raison de sa capacité à explorer efficacement l'espace pharmacophore et à contribuer à la stéréochimie des molécules . Cela en fait un échafaudage précieux pour le développement de nouveaux médicaments présentant une activité biologique sélective.
Recherche agricole
En agriculture, des composés contenant le groupe difluorométhyl ont été développés en fongicides commerciaux . Ils protègent les cultures en luttant contre un large éventail de pathogènes fongiques, assurant ainsi la production alimentaire et réduisant les pertes de récoltes.
Synthèse chimique
Les propriétés chimiques de ce composé, en particulier la présence du groupe difluorométhyl, le rendent intéressant pour les chimistes de synthèse. Il pourrait être utilisé comme élément constitutif dans la synthèse de molécules plus complexes, potentiellement avec des propriétés ou des applications nouvelles .
Propriétés
IUPAC Name |
4-[3-(difluoromethyl)pyrrolidin-1-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c13-11(14)9-5-6-15(7-9)10-3-1-8(2-4-10)12(16)17/h8-11H,1-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFXAGKMSXKDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





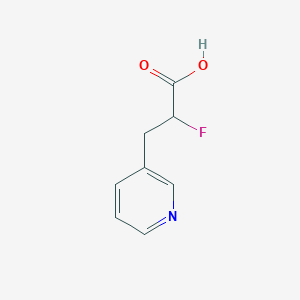
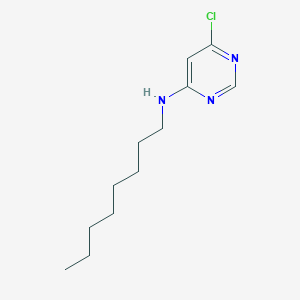
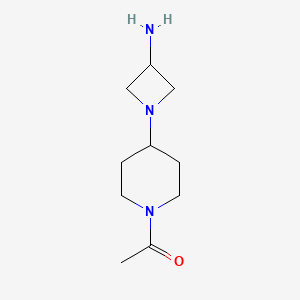

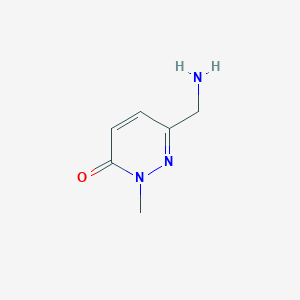

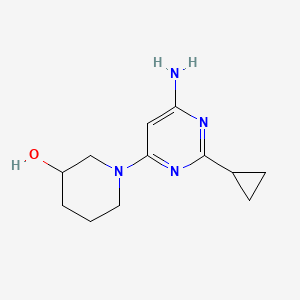
![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)
